2-Fluoro-3-hydrazinylpyrazine
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Overview
Description
2-Fluoro-3-hydrazinylpyrazine is a heterocyclic organic compound with the molecular formula C4H5FN4 It is characterized by the presence of a fluorine atom and a hydrazine group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydrazinylpyrazine typically involves the introduction of a fluorine atom and a hydrazine group into a pyrazine ring. One common method involves the reaction of 2-fluoropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-Fluoro-3-hydrazinylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Fluoropyrazine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Hydrazinylpyrazine: Lacks the fluorine atom, which can affect its binding affinity and selectivity for biological targets.
2-Chloro-3-hydrazinylpyrazine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Uniqueness: 2-Fluoro-3-hydrazinylpyrazine is unique due to the presence of both a fluorine atom and a hydrazine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydrazine group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
(3-fluoropyrazin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOLXGRNNDIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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